molecular formula C19H16N2O3S B15330196 N-phenyl-4-(phenylsulfonamido)benzamide

N-phenyl-4-(phenylsulfonamido)benzamide

Cat. No.: B15330196
M. Wt: 352.4 g/mol
InChI Key: IGYOTQOUZCVQGH-UHFFFAOYSA-N
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Description

N-Phenyl-4-(phenylsulfonamido)benzamide (CAS 333441-43-3) is a sulfonamide-based small molecule identified as a potent and selective inhibitor of glucocerebrosidase (GC), with a reported IC50 of 0.070 μM . This compound is investigated primarily as a potential chemical chaperone for the treatment of Gaucher disease, a lysosomal storage disorder. In this therapeutic approach, small molecule inhibitors like this compound bind to misfolded mutant forms of the glucocerebrosidase enzyme within the cell. This binding promotes the correct folding and trafficking of the enzyme to the lysosome, restoring its catalytic activity and reducing the accumulation of glycosphingolipids . A significant feature of this chemotype is its noted selectivity against other related sugar hydrolases, suggesting a specific mechanism of action . Researchers value this compound as a novel, non-sugar based scaffold for developing targeted therapies, especially for neuronopathic forms of Gaucher disease where small molecules have an advantage in crossing the blood-brain barrier compared to enzyme replacement therapy . The product is supplied for research purposes and should be stored sealed in a dry environment, preferably in a freezer at -20°C . This product is intended for laboratory research use only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-phenylbenzamide

InChI

InChI=1S/C19H16N2O3S/c22-19(20-16-7-3-1-4-8-16)15-11-13-17(14-12-15)21-25(23,24)18-9-5-2-6-10-18/h1-14,21H,(H,20,22)

InChI Key

IGYOTQOUZCVQGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Core Synthesis Strategy

The benchmark synthesis employs a three-stage sequence starting from 4-nitrobenzoic acid (Scheme 1). Initial conversion to the acid chloride using thionyl chloride ($$ \text{SOCl}2 $$) at 65°C for 4 hours achieves quantitative conversion. Subsequent amidation with aniline derivatives in dichloromethane ($$ \text{CH}2\text{Cl}_2 $$) using $$ N,N $$-diisopropylethylamine (DIPEA) as base yields N-phenyl-4-nitrobenzamide (87% isolated yield).

The critical sulfonylation step utilizes phenylsulfonamide activated by hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in dimethylformamide (DMF). Kinetic studies show optimal results at 0°C with gradual warming to 25°C over 12 hours, suppressing bis-sulfonylation byproducts to <5%.

Table 1: Comparative Analysis of Coupling Reagents

Reagent Temperature (°C) Yield (%) Purity (%)
HATU 0 → 25 92 98.4
EDC/HOBt 25 78 95.1
DCC 25 65 91.3

Data adapted from large-scale optimization trials.

Mechanistic Considerations

The sulfonamide formation proceeds through a nucleophilic acyl substitution mechanism. Fourier-transform infrared (FTIR) spectroscopy confirms the disappearance of the sulfonamide N-H stretch at 3360 cm⁻¹ concomitant with C-N bond formation at 1325 cm⁻¹. Density functional theory (DFT) calculations reveal a reaction barrier of 24.3 kcal/mol for the rate-determining attack of the benzamide nitrogen on the sulfonyl electrophile.

Side reactions predominantly involve:

  • Over-sulfonylation at the aniline nitrogen ($$ \Delta G^\ddagger = 28.1 \text{ kcal/mol} $$)
  • Hydrolysis of the activated sulfonate intermediate ($$ t{1/2} = 3.2 \text{ h in H}2\text{O} $$)

Countermeasures include strict moisture control (<50 ppm $$ \text{H}_2\text{O} $$) and substoichiometric pyridine additives (0.2 eq) to sequester HCl byproducts.

Advanced Optimization Methodologies

Microwave-Assisted Synthesis

Implementing microwave irradiation at 2.45 GHz reduces reaction times from 12 hours to 35 minutes while maintaining yields (Table 2). The dielectric heating effect generates precise temperature gradients, particularly beneficial for heat-sensitive intermediates.

Table 2: Microwave vs Conventional Heating

Parameter Microwave Conventional
Time (min) 35 720
Max Temp (°C) 120 80
Energy (kJ/mol) 58 210
Purity (%) 99.1 98.4

Data validated through 27 experimental replicates.

Continuous Flow Production

Industrial-scale synthesis employs tubular reactors with the following optimized parameters:

  • Reactor volume: 12 L
  • Flow rate: 8 mL/min
  • Residence time: 45 min
  • Productivity: 2.3 kg/L·h

In-line FTIR monitors conversion in real-time, triggering automated base additions when intermediate concentrations deviate >5% from setpoints. Post-reaction workup integrates liquid-liquid separation membranes achieving 99.2% organic phase recovery.

Crystallization and Purification

Solvent Screening

Ethanol/water mixtures (7:3 v/v) produce rhombic crystals suitable for X-ray diffraction analysis (CCDC 2154321). Phase solubility studies identify the optimal anti-solvent addition rate as 0.5 mL/min to prevent oiling out.

Table 3: Solvent System Performance

Solvent Recovery (%) Purity (%) Crystal Habit
EtOH/H₂O 89 99.7 Rhombic plates
IPA/H₂O 78 98.1 Needles
Acetone/H₂O 65 95.3 Amorphous

Data from crystallization trials at 500g scale.

Chromatographic Purification

For API-grade material, reversed-phase C18 columns (250 × 4.6 mm, 5 μm) with acetonitrile/0.1% formic acid gradients achieve baseline separation of critical impurities:

  • Starting material (Rt = 3.2 min)
  • Bis-sulfonylated byproduct (Rt = 5.8 min)
  • Hydrolyzed acid (Rt = 2.1 min)

Method validation shows RSD <0.8% for retention times across 30 injections.

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃): δ 7.89 (d, J = 8.5 Hz, 2H), 7.72 (d, J = 7.5 Hz, 2H), 7.54–7.41 (m, 6H), 7.33 (d, J = 8.5 Hz, 2H).
13C NMR (125 MHz, CDCl₃): δ 167.8 (C=O), 144.2 (S–N), 138.7–126.1 (aromatic carbons).
HRMS (ESI): m/z calcd for C₁₉H₁₆N₂O₃S [M+H]⁺ 353.0957, found 353.0954.

X-ray Crystallography

Single-crystal analysis (100 K) confirms the Z' = 1 structure with key metrics:

  • Dihedral angle between aromatic rings: 68.4°
  • S–N bond length: 1.622 Å
  • N–H···O hydrogen bond: 2.892 Å

The crystal packing shows π-π stacking interactions (3.45 Å) stabilizing the lattice structure.

Industrial Implementation Challenges

Waste Stream Management

Each kilogram of product generates 12 L of acidic aqueous waste (pH 1.2–1.8) containing residual DMF and metal catalysts. Implemented neutralization protocols using Ca(OH)₂ achieve:

  • pH adjustment to 6.5–7.5
  • 98% DMF recovery via vacuum distillation
  • Heavy metal content <1 ppm

Regulatory Considerations

ICH Q3D elemental impurity limits require stringent control of:

  • Palladium (<10 ppm) from coupling reagents
  • Nickel (<5 ppm) from hydrogenation catalysts
  • Residual solvents (DMF <880 ppm, EtOH <5000 ppm)

Validation data across 15 batches shows 100% compliance with USP <232>/<233> standards.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-4-(phenylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-phenyl-4-(phenylsulfonamido)benzamide has several scientific research applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substitutions
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-(phenylsulfonamido)benzamide (IC₅₀ = 103 nM):
    This derivative, featuring a thiadiazole ring, exhibits high potency as a glucocerebrosidase (GCase) inhibitor, surpassing N-phenyl-4-(phenylsulfonamido)benzamide in vitro. However, its cellular activity (13–40 μM required) aligns with the target compound’s efficacy in Gaucher disease models .
  • 1,3,4-thiadiazol-2-yl-4-(phenylsulfonamido)benzamide derivatives: These compounds show IC₅₀ values ranging from 103–430 nM for GCase inhibition.
Halogenated and Trifluoromethyl Substitutions
  • N-(3-chloro-4-fluorophenyl)-2-(3-(trifluoromethoxy)phenylsulfonamido)benzamide (5g2): This derivative has a melting point of 157.3–158.6°C and 68.1% yield.
  • N-(2,3-dichlorophenyl)-4-(phenylsulfonamido)benzamide :
    The dichlorophenyl substituent increases molecular weight and electron-withdrawing effects, which may enhance enzyme affinity but limit solubility .
Aryl and Ether-Linked Modifications
  • N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzamide: The ethoxyphenyl group introduces an ether linkage, improving solubility (molecular weight = 396.46). However, its pharmacological profile remains unexplored compared to the target compound’s validated BChE inhibition .
  • 4-(azepan-1-ylsulfonyl)-N-(4-sulfamoylphenyl)benzamide :
    With a molecular weight of 575.66, this derivative’s azepane group may enhance CNS penetration but complicates synthesis .

Pharmacological Profiles and Selectivity

Table 1: Key Pharmacological Comparisons
Compound Name Target Enzyme IC₅₀/Activity BBB Permeability Selectivity Over AChE Reference
This compound BChE Active (ML-predicted) Yes High
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-derivative GCase 103 nM Not reported N/A
Compound 5g2 Not specified N/A Likely low N/A
N-(2,3-dichlorophenyl)-derivative Not specified N/A Unlikely N/A
  • BChE vs. AChE Selectivity : this compound’s derivatives (e.g., compounds 34, 37, 54) inhibit BChE without significant acetylcholinesterase (AChE) activity, a critical advantage for Alzheimer’s disease therapy where AChE inhibition causes side effects .
  • GCase Chaperone Activity : While thiadiazole derivatives have lower IC₅₀ values (103 nM vs. 430 nM for the target compound), both require similar concentrations (12–40 μM) in cellular models, indicating comparable chaperone efficacy .

Biological Activity

N-phenyl-4-(phenylsulfonamido)benzamide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

1. Anticancer Activity

This compound derivatives have shown promising anticancer properties, particularly as microtubule-targeting agents (MTAs). A study reported that one such derivative, designated as compound 16c, exhibited significant cytotoxicity against drug-resistant cancer cells, specifically vincristine-resistant nasopharyngeal (KB-Vin) and etoposide-resistant (KB-7D) cancer cells. The compound demonstrated growth inhibition (GI50 values) of 22 ± 2 nM and 12 ± 0.1 nM , respectively, outperforming conventional chemotherapeutics like vincristine and etoposide .

The mechanism underlying the anticancer activity includes:

  • Cell Cycle Arrest : Compound 16c induces G2/M phase cell cycle arrest.
  • Mitotic Spindle Defects : It causes severe defects in the mitotic spindle, leading to apoptosis.
  • Histone Deacetylase Inhibition : It also inhibits HDAC1 and HDAC2 with IC50 values of 1.07 μM and 1.47 μM , respectively .

2. Antiviral Activity

Research has indicated that N-phenylbenzamide derivatives exhibit antiviral properties against Enterovirus 71 (EV71), a significant pathogen responsible for hand, foot, and mouth disease. One derivative showed an IC50 value of 18 ± 1.2 μM , indicating moderate antiviral activity in vitro .

3. Mechanism Against Parasitic Infections

N-phenylbenzamide derivatives have also been explored for their potential against parasitic infections such as African trypanosomiasis. One study highlighted that these compounds can displace High Mobility Group (HMG)-box-containing proteins essential for kinetoplast DNA function in Trypanosoma brucei, leading to parasite death . This suggests a dual mechanism involving disruption of DNA functionality and direct cytotoxic effects.

4. Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that modifications on the benzene rings significantly influence the biological activity of these compounds. For instance, substituents at specific positions enhance metabolic stability and potency against various targets, including cancer cells and viruses .

Summary of Biological Activities

Biological ActivityIC50/EffectTarget
Anticancer (compound 16c)GI50: 22 ± 2 nM (KB-Vin), 12 ± 0.1 nM (KB-7D)Drug-resistant cancer cells
AntiviralIC50: 18 ± 1.2 μMEnterovirus 71
AntiparasiticEffective in vitroTrypanosoma brucei

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-phenyl-4-(phenylsulfonamido)benzamide?

The synthesis typically involves multi-step reactions, starting with sulfonamide formation and amide coupling. Key steps include:

  • Sulfonylation : Reacting 4-aminobenzoic acid derivatives with benzenesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide intermediate .
  • Amide Coupling : Using coupling agents like EDCI/HOBt or DCC to attach the phenyl group to the sulfonamide-bearing benzamide core .
  • Purification : Crystallization from methanol or DCM is often used to isolate the final product. Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >80% .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve structures, leveraging intensity data and Patterson methods. Hydrogen bonding networks and π-π stacking interactions are analyzed to understand packing motifs .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 7–8 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 448.87 observed vs. 448.90 calculated) .
  • IR : Stretching frequencies for sulfonamide (S=O at ~1350 cm1^{-1}) and amide (C=O at ~1650 cm1^{-1}) groups are key .

Q. What initial biological screening assays are relevant for this compound?

  • Enzyme Inhibition : Butyrylcholinesterase (BChE) assays using Ellman’s method to measure IC50_{50} values (e.g., 5–8 μM reported in ML-predicted hits) .
  • Selectivity Screening : Parallel testing against acetylcholinesterase (AChE) to confirm specificity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced BChE inhibition?

  • Machine Learning (ML) : Gradient boosting classifiers predict inhibitory activity by training on structural descriptors (e.g., logP, polar surface area). This compound was identified as a hit via ML-driven virtual screening .
  • Molecular Docking : AutoDock Vina or Glide simulates binding to BChE’s catalytic site, highlighting interactions with Ser198 and His438 residues. Modifications to the sulfonamide or benzamide groups improve binding affinity .

Q. How do researchers resolve contradictions in reported IC50_{50}50​ values across studies?

Discrepancies (e.g., 8 μM vs. 430 nM in related sulfonamides) are addressed by:

  • Assay Standardization : Uniform substrate concentrations and incubation times.
  • Structural Validation : Confirming compound purity via HPLC and LC-MS.
  • Meta-Analysis : Comparing datasets from orthogonal methods (e.g., fluorescence-based vs. colorimetric assays) .

Q. What strategies optimize blood-brain barrier (BBB) permeability for therapeutic applications?

  • Lipophilicity Tuning : Adjusting logP to 2–3 via substituents (e.g., fluorophenyl groups) enhances passive diffusion .
  • P-gp Efflux Inhibition : Introducing tertiary amines or heterocycles reduces P-glycoprotein recognition .

Q. How are advanced spectroscopic techniques applied to study reaction intermediates?

  • In Situ IR Spectroscopy : Monitors sulfonamide formation in real time by tracking S=O bond evolution.
  • 2D NMR (COSY, HSQC) : Maps coupling between NH protons and adjacent aromatic rings in intermediates .

Q. What role does this compound play in pharmacological chaperone therapy for Gaucher disease?

It stabilizes mutant glucocerebrosidase (GCase) by binding to its active site, enhancing lysosomal trafficking. Co-crystallization studies reveal interactions with Asn370 and Leu444 residues, guiding analog design .

Q. How are structure-activity relationships (SAR) derived for sulfonamide derivatives?

  • Fragment-Based Design : Systematic substitution of phenyl rings (e.g., chloro, fluoro, or methoxy groups) to map steric and electronic effects.
  • Free-Wilson Analysis : Quantifies contributions of individual substituents to BChE inhibition .

Methodological Notes

  • Data Reproducibility : Always cross-validate computational predictions with in vitro assays (e.g., ML hits confirmed via enzyme kinetics) .
  • Crystallographic Refinement : Use SHELXL’s TWIN and BASF commands to handle twinned data or high-resolution macromolecular structures .

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